

N1-Aminopseudouridine: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: N1-Aminopseudouridine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **N1-Aminopseudouridine** in mRNA synthesis for research and therapeutic applications. The information is curated for professionals in the fields of molecular biology, pharmacology, and drug development.

Introduction to N1-Aminopseudouridine

N1-Aminopseudouridine is a modified nucleoside, a derivative of pseudouridine, which has shown potential in enhancing the therapeutic efficacy of messenger RNA (mRNA). The incorporation of modified nucleosides like **N1-Aminopseudouridine** into in vitro transcribed (IVT) mRNA can lead to increased protein expression and reduced innate immunogenicity compared to unmodified mRNA. These characteristics are critical for the development of mRNA-based vaccines and therapeutics. The N1-amino modification may offer unique properties in terms of translational efficiency and interaction with the host's immune system.

N1-Aminopseudouridine Suppliers and Purchasing

Researchers can acquire **N1-Aminopseudouridine** triphosphate (N1-amino-UTP) from various commercial suppliers specializing in modified nucleotides for RNA research. Additionally, several companies offer custom synthesis services for nucleosides and their triphosphates, providing flexibility for specific research needs.

Table 1: **N1-Aminopseudouridine** and Related Compound Suppliers

Supplier	Product Focus	Services	Notes
TargetMol	Small molecules, biochemicals	Product sales	Offers a range of nucleoside analogs.
TriLink BioTechnologies	Modified nucleic acids, mRNA synthesis reagents	Product sales, custom synthesis, GMP manufacturing	A key supplier for modified NTPs, including N1-methylpseudouridine-5'-Triphosphate, and CleanCap® reagents. [1] [2]
Life Science Products	Biochemicals and reagents	Product sales, custom bulk amounts	Offers various modified nucleotides like N1-Propylpseudouridine-5"-Triphosphate. [3] [4]
Tocris Bioscience	Biologically active small molecules	Product sales, custom synthesis	Provides custom synthesis of complex organic molecules, including nucleosides. [5] [6]
Enamine	Building blocks, screening compounds	Product sales, custom synthesis	Specializes in custom synthesis of a wide variety of organic compounds. [7]
Pharma Inventor Inc.	Custom organic synthesis	Custom synthesis services	Offers synthesis of reference compounds, APIs, and their analogues. [8]
BOC Sciences	Biochemicals, custom synthesis	Product sales, custom nucleoside synthesis, GMP services	Provides a wide range of nucleoside synthesis services. [9]

Application Notes

The primary application of **N1-Aminopseudouridine** is its incorporation into mRNA during in vitro transcription (IVT) to enhance its biological properties for therapeutic use. While specific quantitative data for **N1-Aminopseudouridine** is not widely published, data from the closely related and well-studied N1-methylpseudouridine (N1mΨ) provides valuable insights into the expected performance enhancements.

Enhanced Protein Expression

The substitution of uridine with modified nucleosides like N1mΨ has been demonstrated to significantly increase protein translation from the modified mRNA. This is attributed to a reduction in the activation of innate immune pathways that would otherwise lead to translational shutdown, and potentially to an increase in ribosome density on the mRNA.[5] It is hypothesized that **N1-Aminopseudouridine** will exhibit similar or unique translation-enhancing properties.

Reduced Innate Immunogenicity

Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLR3, TLR7, TLR8), RIG-I, and PKR, leading to an inflammatory response and inhibition of translation.[10] The incorporation of modified nucleosides like pseudouridine and its N1-substituted derivatives has been shown to dampen the activation of these pathways.[10][11] This reduction in immunogenicity is crucial for the in vivo application of mRNA therapeutics.

Table 2: Quantitative Data on the Effect of N1-Substituted Pseudouridine on mRNA Performance (Data for N1-methylpseudouridine as a proxy)

Parameter	Unmodified mRNA	Pseudouridine (Ψ) mRNA	N1-methylpseudo uridine (N1mΨ) mRNA	Reference
Relative Luciferase Activity (in THP-1 cells)	Low	Increased	Significantly Increased	[10]
Cell Toxicity (MTT assay)	Higher	Lower	Lowest	[10]
Translational Fidelity	High	Marginally increased errors	No significant impact	[12]
Innate Immune Activation (e.g., TLR3)	High	Reduced	Significantly Reduced	[2]

Note: This table presents data for N1-methylpseudouridine as a proxy for **N1-Aminopseudouridine**. Actual performance may vary.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and application of mRNA containing modified nucleosides. Researchers should optimize these protocols for their specific constructs and experimental systems.

Protocol for In Vitro Transcription (IVT) of N1-Aminopseudouridine-Modified mRNA

This protocol describes the synthesis of mRNA with complete substitution of UTP with **N1-Aminopseudouridine-5'-triphosphate** (N1-amino-UTP).

Materials:

- Linearized DNA template with a T7 promoter

- **N1-Aminopseudouridine-5'-triphosphate (N1-amino-UTP)**
- ATP, CTP, GTP solution
- T7 RNA Polymerase
- Transcription Buffer (e.g., 10X)
- RNase Inhibitor
- DNase I (RNase-free)
- Nuclease-free water
- Optional: Cap analog (e.g., CleanCap® AG)

Procedure:

- Thaw all reagents on ice. Keep enzymes in a freezer block or on ice.
- Assemble the transcription reaction at room temperature in the following order:
 - Nuclease-free water to a final volume of 20 μ L
 - 10X Transcription Buffer (2 μ L)
 - ATP, CTP, GTP (2 μ L of 10 mM each)
 - N1-amino-UTP (2 μ L of 10 mM)
 - Linearized DNA template (0.5-1 μ g)
 - RNase Inhibitor (1 μ L)
 - T7 RNA Polymerase (2 μ L)
- Mix gently by pipetting up and down and centrifuge briefly.
- Incubate the reaction at 37°C for 2-4 hours.

- To remove the DNA template, add 1 μ L of DNase I and incubate at 37°C for 15 minutes.
- Purify the mRNA using a suitable method such as LiCl precipitation, spin columns, or cellulose-based purification to remove dsRNA byproducts.[1]

Workflow for IVT of Modified mRNA



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Caption: Workflow for the synthesis and application of **N1-Aminopseudouridine**-modified mRNA.

Protocol for Transfection of N1-Aminopseudouridine-Modified mRNA into Mammalian Cells

This protocol provides a general guideline for transfecting mammalian cells with the modified mRNA. The optimal conditions will depend on the cell type and transfection reagent used.

Materials:

- **N1-Aminopseudouridine**-modified mRNA
- Mammalian cell line (e.g., HEK293T, THP-1)
- Appropriate cell culture medium
- Transfection reagent (e.g., lipid-based)

- Opti-MEM or other serum-free medium

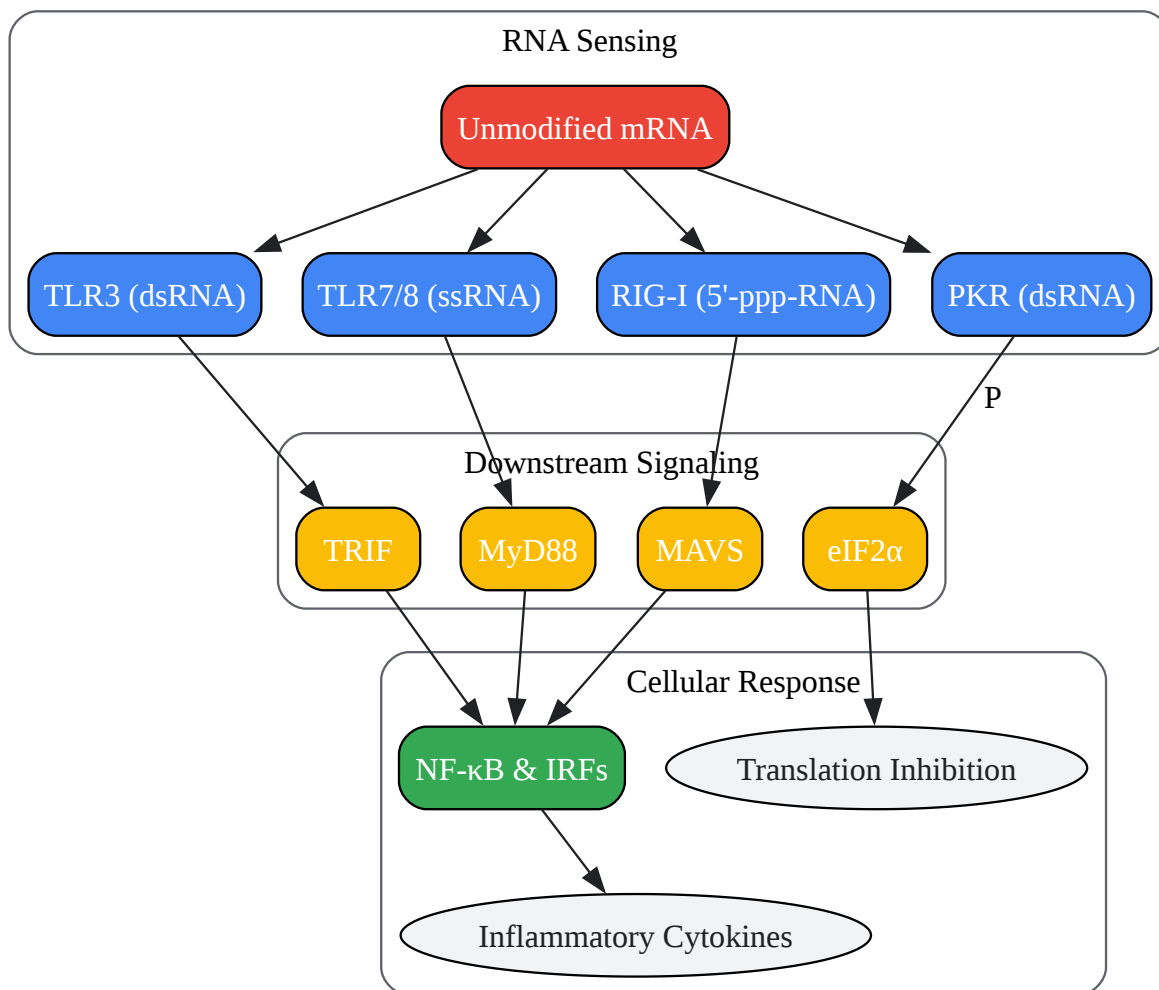
Procedure:

- Plate cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
- For each well to be transfected, dilute the **N1-Aminopseudouridine**-modified mRNA in serum-free medium.
- In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
- Combine the diluted mRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow complex formation.
- Add the mRNA-transfection reagent complexes dropwise to the cells.
- Gently rock the plate to ensure even distribution.
- Incubate the cells at 37°C in a CO2 incubator.
- Assay for protein expression at the desired time points (e.g., 6, 24, 48 hours post-transfection).

Signaling Pathways

The incorporation of **N1-Aminopseudouridine** is expected to modulate innate immune signaling pathways that are typically activated by foreign RNA.

Innate Immune Sensing of Unmodified mRNA

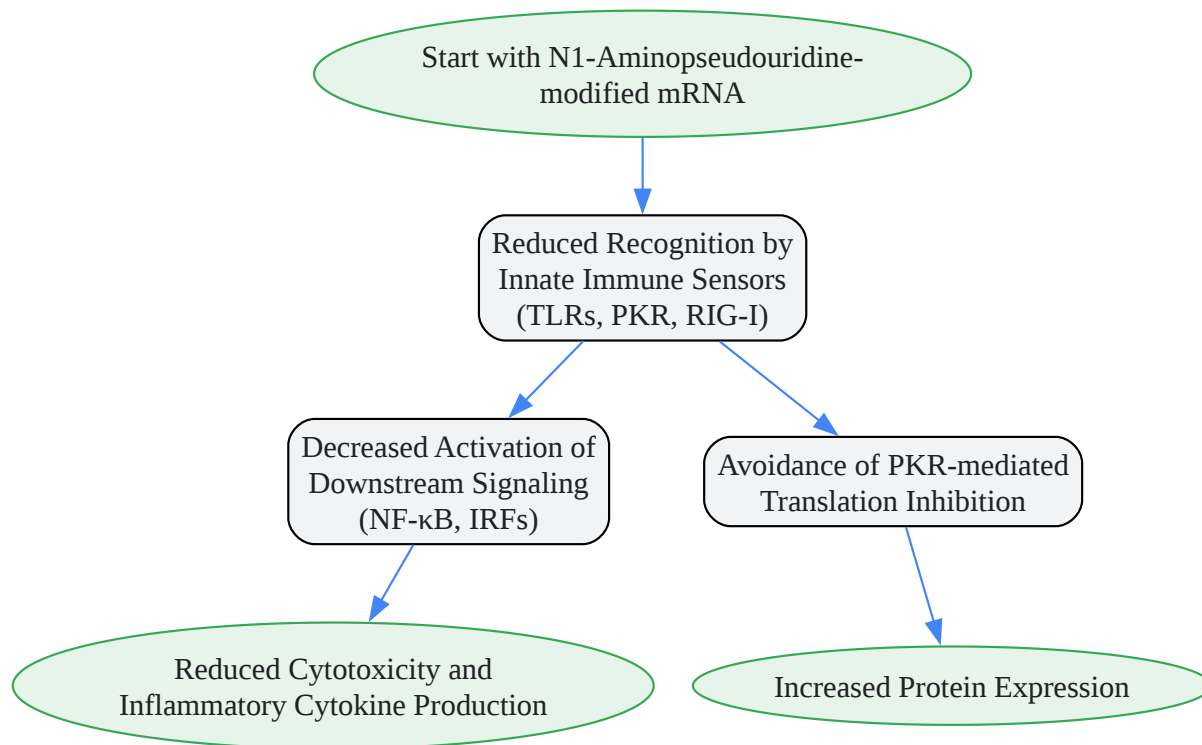


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Caption: Simplified overview of innate immune pathways activated by unmodified mRNA.

The modification with **N1-Aminopseudouridine** is hypothesized to reduce the recognition by these sensors, thereby mitigating the downstream inflammatory cascade and translational inhibition.

Logical Flow of Modified mRNA Advantage



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Caption: The proposed mechanism for enhanced performance of **N1-Aminopseudouridine**-modified mRNA.

Conclusion

N1-Aminopseudouridine holds promise as a valuable modification for the development of next-generation mRNA therapeutics. By potentially enhancing protein expression and reducing innate immunogenicity, its incorporation can lead to more potent and safer drugs and vaccines. The protocols and information provided herein serve as a starting point for researchers to explore the utility of **N1-Aminopseudouridine** in their specific applications. Further research is warranted to fully elucidate the unique properties of this modified nucleoside.

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